molecular formula C14H14N4O6S B3678932 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate

Cat. No. B3678932
M. Wt: 366.35 g/mol
InChI Key: ISFFPBPBANTCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate, also known as MOETB, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of caspase enzymes, which are responsible for initiating the apoptotic process. 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has also been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases.
Biochemical and Physiological Effects:
2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been found to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage to cells. In terms of its physiological effects, 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been shown to reduce tumor growth in animal models and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is stable and can be easily synthesized in large quantities. However, one limitation of using 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

Future research on 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate could focus on its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the mechanism by which 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate exerts its anti-inflammatory and neuroprotective effects. Finally, research could be conducted to optimize the synthesis method of 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate to improve its yield and purity.

Scientific Research Applications

2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate has been investigated for its anti-inflammatory and antioxidant properties, as well as its potential use as a neuroprotective agent.

properties

IUPAC Name

(2-methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O6S/c1-22-11(19)7-24-13(21)9-3-5-10(6-4-9)18-14(15-16-17-18)25-8-12(20)23-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFFPBPBANTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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